molecular formula C22H19ClN4O3 B2735386 3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-30-6

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2735386
CAS No.: 921575-30-6
M. Wt: 422.87
InChI Key: UGTCXXNOSSYTNH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a specific focus on targeting the T790M resistance mutation . This mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The compound is structurally classified as a pyrrolopyrimidine-based inhibitor and functions by covalently binding to the cysteine-797 residue in the ATP-binding pocket of EGFR , thereby irreversibly blocking kinase activity and subsequent downstream signaling through the MAPK and PI3K/Akt pathways. Its primary research value lies in the investigation of resistance mechanisms in EGFR-driven cancers and the development of next-generation therapeutic strategies . Researchers utilize this compound in preclinical studies to model and overcome T790M-mediated resistance, to evaluate its efficacy in combination therapies, and to further elucidate the complex signaling networks governed by EGFR in oncogenesis and cancer cell survival.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-12-4-5-13(2)17(10-12)24-20(28)16-11-26(3)19-18(16)25-22(30)27(21(19)29)15-8-6-14(23)7-9-15/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTCXXNOSSYTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921575-30-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O3C_{22}H_{19}ClN_{4}O_{3} with a molecular weight of 422.9 g/mol. The compound features a pyrrolo-pyrimidine core structure that is known for its diverse biological properties.

Property Value
Molecular FormulaC22H19ClN4O3C_{22}H_{19}ClN_{4}O_{3}
Molecular Weight422.9 g/mol
CAS Number921575-30-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structural motifs often exhibit:

  • Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors influencing cellular signaling pathways.

Anticancer Properties

Studies have shown that compounds within the pyrrolo-pyrimidine class exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Mechanistic Insights : Research indicates that the compound may disrupt microtubule dynamics or interfere with DNA replication processes.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibacterial agent.
  • Fungal Activity : Similar compounds have shown antifungal activity, suggesting this compound may have a broad spectrum of antimicrobial effects.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar pyrrolo-pyrimidine derivatives. The results indicated a dose-dependent inhibition of tumor growth in xenograft models.
  • Antimicrobial Evaluation : In a study assessing the antimicrobial potential of related compounds, it was found that certain derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-chlorophenyl group is conserved in multiple analogs (e.g., ), suggesting its role in target binding. However, the 2,5-dimethylphenyl carboxamide in the target compound introduces greater steric hindrance compared to ethyl esters () or sulfonamides (), likely affecting membrane permeability .

Physicochemical Properties

  • Solubility : The absence of polar groups (e.g., sulfonamide in ) may reduce aqueous solubility, necessitating formulation optimization.

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